Cas no 22964-01-8 (Benzo[b]thiophene-3-ethanamine,N,5-dimethyl-, hydrochloride (1:1))
22964-01-8 structure
Product Name:Benzo[b]thiophene-3-ethanamine,N,5-dimethyl-, hydrochloride (1:1)
CAS-nummer:22964-01-8
MF:C12H16ClNS
MW:241.78014087677
CID:263012
PubChem ID:31578
Update Time:2025-04-19
Benzo[b]thiophene-3-ethanamine,N,5-dimethyl-, hydrochloride (1:1) Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzo[b]thiophene-3-ethanamine,N,5-dimethyl-, hydrochloride (1:1)
- methyl-[2-(5-methyl-1-benzothiophen-3-yl)ethyl]azanium,chloride
- N,5-Dimethylbenzo(b)thiophene-3-ethylamine hydrochloride
- BENZO(b)THIOPHENE-3-ETHYLAMINE, N,5-DIMETHYL-, HYDROCHLORIDE
- 22964-01-8
-
- Inchi: 1S/C12H15NS.ClH/c1-9-3-4-12-11(7-9)10(8-14-12)5-6-13-2;/h3-4,7-8,13H,5-6H2,1-2H3;1H
- InChI-sleutel: VAMSJDDNJTVJPS-UHFFFAOYSA-N
- LACHT: [Cl-].S1C=C(C2C=C(C)C=CC1=2)CC[NH2+]C
Berekende eigenschappen
- Exacte massa: 224.9441
- Monoisotopische massa: 241.069
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 3
- Complexiteit: 183
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 44.8A^2
Experimentele eigenschappen
- Kookpunt: 331.5°Cat760mmHg
- Vlampunt: 154.3°C
- PSA: 14.1
Benzo[b]thiophene-3-ethanamine,N,5-dimethyl-, hydrochloride (1:1) Gerelateerde literatuur
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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